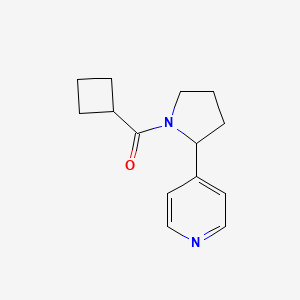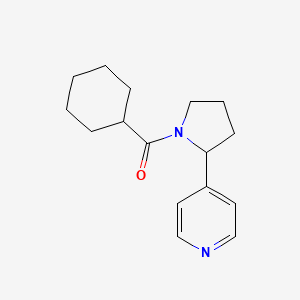
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide, also known as BPAM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPAM is a member of the benzamide family of compounds and has a molecular weight of 308.26 g/mol.
Mécanisme D'action
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide acts as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors in response to the binding of an agonist. Specifically, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide binds to a site on the receptor that is distinct from the agonist binding site, causing a conformational change that increases the affinity of the receptor for the agonist. This results in an amplification of the signaling response that is generated by the agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide are dependent on the specific GPCR that it modulates. In general, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been shown to enhance the activity of GPCRs that are involved in the regulation of neurotransmitter release, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. This can lead to changes in synaptic transmission and neuronal activity, which in turn can affect various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide is its selectivity for specific GPCRs, which allows for precise modulation of these receptors without affecting others. This makes it a useful tool for studying the role of individual GPCRs in various physiological processes. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a high potency and efficacy, meaning that it can produce significant changes in receptor activity at low concentrations.
However, there are also limitations to the use of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in lab experiments. One limitation is that it is relatively new and has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood. Additionally, 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has a short half-life, which can make it difficult to administer and study in vivo.
Orientations Futures
There are several future directions for research on 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. One area of interest is the development of more selective and potent 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide analogs that can modulate specific GPCRs with greater precision and efficacy. Additionally, further studies are needed to understand the in vivo effects of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide and its potential applications in the treatment of neurological disorders. Finally, the development of new techniques for administering 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide in vivo could help to overcome its short half-life and make it a more practical tool for studying GPCR function.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with 1-cyclopropylethylamine in the presence of a reducing agent such as iron powder. The resulting product is then treated with methyl iodide to obtain 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide. This method yields a high purity product and is relatively simple to perform.
Applications De Recherche Scientifique
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. This makes 4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide a valuable tool for studying the role of GPCRs in various physiological processes, including learning and memory, pain perception, and mood regulation.
Propriétés
IUPAC Name |
4-bromo-N-(1-cyclopropylethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-3-4-10)15(2)13(16)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUIFQJBWREYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

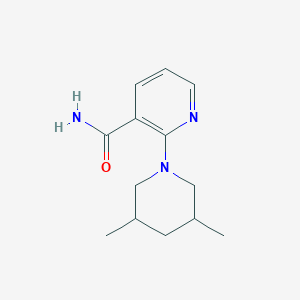
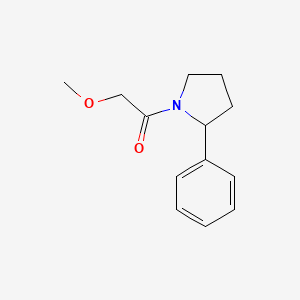



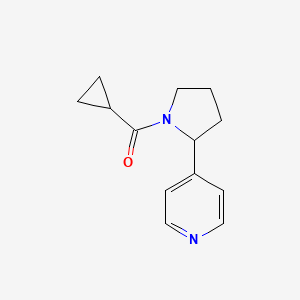
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
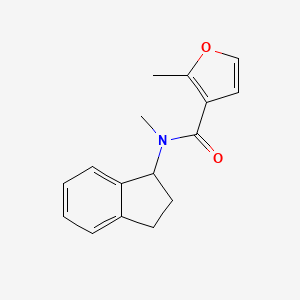
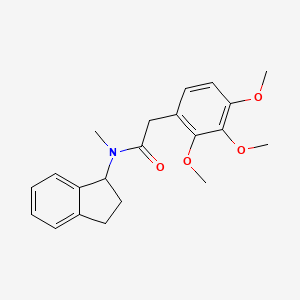

![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)

